JNJ-67856633
概要
説明
サフィマルチブ(別名 JNJ-67856633)は、ヤンセン・リサーチ&デベロップメントLLCによって開発された低分子医薬品です。これは、粘膜関連リンパ組織リンパ腫転座タンパク質1(MALT1)の強力で選択的なアロステリック阻害剤です。 この化合物は主に、マントル細胞リンパ腫やびまん性大細胞型B細胞リンパ腫など、さまざまな種類のB細胞リンパ腫の治療における治療の可能性について調査されています .
科学的研究の応用
Safimaltib has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MALT1 and its effects on various signaling pathways.
Biology: Investigated for its role in modulating immune responses and its potential as an immunomodulatory agent.
Medicine: Primarily researched for its therapeutic potential in treating B-cell lymphomas, particularly those resistant to other treatments. .
Industry: Potential applications in the development of new therapeutic agents targeting MALT1 and related pathways
作用機序
サフィマルチブは、MALT1のプロテアーゼ活性を選択的に阻害することによってその効果を発揮します。MALT1は、活性化B細胞の古典的核因子κ軽鎖エンハンサー(NF-κB)シグナル伝達経路の主要な仲介者であり、B細胞リンパ腫の生存と増殖に不可欠です。MALT1を阻害することによって、サフィマルチブはこのシグナル伝達経路を阻害し、腫瘍細胞の生存率と増殖を低下させます。 関与する分子標的と経路には、NF-κB経路、PI3K/AKT/mTOR経路、およびインテグリンシグナル伝達があります .
類似の化合物との比較
サフィマルチブは、MALT1の選択的でアロステリックな阻害においてユニークです。類似の化合物には、他のMALT1阻害剤とブルトンチロシンキナーゼ(BTK)阻害剤が含まれます。これらの類似の化合物のいくつかは次のとおりです。
Safety and Hazards
将来の方向性
Safimaltib is currently in Phase I of clinical trials for the treatment of various types of lymphoma and leukemia . The future directions of Safimaltib will depend on the results of these ongoing trials and any subsequent trials. If successful, it could become a valuable treatment option for patients with these conditions .
準備方法
サフィマルチブの合成経路と反応条件は、所有権があり、詳細な情報は公開されていません。 サフィマルチブは、そのコア構造の形成とそれに続く目的の生物学的活性を達成するための官能基化を含む一連の化学反応によって合成されることが知られています . 工業生産方法は、合成、精製、製剤など、標準的な医薬品製造プロセスを伴う可能性があります。
化学反応の分析
サフィマルチブは、以下を含むさまざまな化学反応を受けます。
酸化と還元: これらの反応は、化合物の酸化状態を変更するために不可欠であり、これはその生物学的活性に影響を与える可能性があります。
置換反応: これらの反応は、1つの官能基を別の官能基で置き換えることを伴い、化合物の特性を変更するために使用できます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。条件は、多くの場合、目的の反応結果を確保するために制御された温度と圧力を伴います。
科学研究への応用
サフィマルチブには、以下を含むいくつかの科学研究への応用があります。
類似化合物との比較
Safimaltib is unique in its selective and allosteric inhibition of MALT1. Similar compounds include other MALT1 inhibitors and Bruton’s tyrosine kinase (BTK) inhibitors. Some of these similar compounds are:
Pirtobrutinib: A BTK inhibitor that, when used in combination with safimaltib, has shown enhanced anti-tumor activity.
Ibrutinib: Another BTK inhibitor that has been used in combination with safimaltib to overcome resistance in mantle cell lymphoma.
Other MALT1 Inhibitors: Various other MALT1 inhibitors are being investigated, but safimaltib stands out due to its potent and selective inhibition of MALT1.
特性
IUPAC Name |
1-(1-oxo-2H-isoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F6N5O2/c21-19(22,23)15-8-10(4-6-27-15)30-18(33)13-9-29-31(16(13)20(24,25)26)14-3-1-2-12-11(14)5-7-28-17(12)32/h1-9H,(H,28,32)(H,27,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWRZPQBPCAXFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)N3C(=C(C=N3)C(=O)NC4=CC(=NC=C4)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F6N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230273-76-2 | |
Record name | JNJ-67856633 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230273762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-carboxamide, 1-(1,2-dihydro-1-oxo-5-isoquinolinyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)-4-pyridinyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAFIMALTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9790S42AI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。